N-(3-Phenylsalicylidene)-4-iodoaniline
Overview
Description
N-(3-Phenylsalicylidene)-4-iodoaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is synthesized by the condensation of 3-phenylsalicylaldehyde and 4-iodoaniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylsalicylidene)-4-iodoaniline typically involves the following steps:
Condensation Reaction: The primary method for synthesizing this compound is through a condensation reaction between 3-phenylsalicylaldehyde and 4-iodoaniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization.
Reaction Conditions: The reaction is typically performed at elevated temperatures (around 80-100°C) to ensure complete condensation. The use of a catalyst, such as acetic acid, can enhance the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenylsalicylidene)-4-iodoaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The iodine atom in the compound can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(3-Phenylsalicylidene)-4-iodoaniline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its antimicrobial and anticancer activities. It can interact with biological macromolecules, potentially inhibiting the growth of pathogens or cancer cells.
Materials Science: It is used in the synthesis of organic materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(3-Phenylsalicylidene)-4-iodoaniline depends on its application:
Antimicrobial Activity: The compound can interact with microbial cell membranes or enzymes, disrupting their function and leading to cell death.
Anticancer Activity: It can induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways and proteins involved in cell survival and proliferation.
Catalysis: As a ligand, it can coordinate with metal ions to form complexes that catalyze various chemical reactions by providing an active site for substrate binding and transformation.
Comparison with Similar Compounds
N-(3-Phenylsalicylidene)-4-iodoaniline can be compared with other Schiff bases and halogenated aromatic compounds:
Similar Compounds:
Uniqueness: The presence of the iodine atom in this compound makes it particularly suitable for certain substitution reactions, such as Suzuki-Miyaura coupling, which may not be as efficient with other halogens. Additionally, the phenyl group enhances its ability to interact with biological targets and metal ions in coordination chemistry.
Properties
IUPAC Name |
2-[(4-iodophenyl)iminomethyl]-6-phenylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14INO/c20-16-9-11-17(12-10-16)21-13-15-7-4-8-18(19(15)22)14-5-2-1-3-6-14/h1-13,22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBSOSAAODSFQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2O)C=NC3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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